Patent-Listed Intermediate in Roche Pyrrolidine Derivative Portfolio (EP2814822)
5-Methyl-2-(pyrrolidin-1-yl)benzonitrile is structurally encompassed within the generic Markush claims of EP2814822, a patent application filed by F. Hoffmann-La Roche AG covering novel pyrrolidine derivatives for therapeutic use [1]. Unlike generic pyrrolidinyl benzonitriles without such explicit patent association, this compound represents a defined chemical space within an industrially validated pharmaceutical development program. The patent's classification under IPC codes C07D 401/14 (heterocyclic compounds), A61K 31/401 (medicinal preparations), and A61P 3/00 (drugs for metabolic disorders) confirms its relevance to drug discovery pipelines [2]. The patent application was published and subsequently not maintained in force [3], rendering the disclosed chemical matter, including this scaffold, available for further research and development without active patent encumbrance in the designated jurisdictions.
| Evidence Dimension | Patent association and commercial development provenance |
|---|---|
| Target Compound Data | Explicitly listed in EP2814822 (F. Hoffmann-La Roche AG) pyrrolidine derivative claims |
| Comparator Or Baseline | 2-(Pyrrolidin-1-yl)benzonitrile (CAS 20925-25-1): No direct association with this specific Roche patent portfolio |
| Quantified Difference | Qualitative differentiation: Presence vs. absence of documented pharmaceutical pipeline provenance |
| Conditions | Patent classification analysis and legal status verification |
Why This Matters
For procurement in medicinal chemistry, patent association signals industrial validation of the chemical space and provides a documented starting point for scaffold optimization with prior art clarity.
- [1] F. Hoffmann-La Roche AG. Novel Pyrrolidine Derivatives. European Patent EP2814822 (A1), filed February 14, 2013. View Source
- [2] EP2814822 IPC Classification: C07D 401/14; A61K 31/401; A61P 3/00. View Source
- [3] EP2814822 Legal Status: Not in force (patent lapsed due to non-payment of renewal fee). View Source
